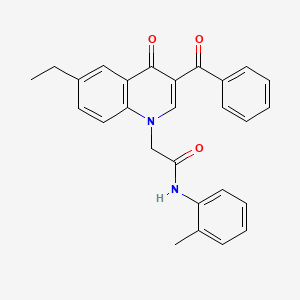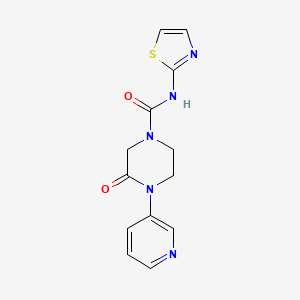
3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as OTAVA-BB 120957, and its molecular formula is C16H16N6O2S.
Mécanisme D'action
The mechanism of action of 3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves the inhibition of various enzymes and receptors. For example, it inhibits PDE5 by binding to its active site and preventing the hydrolysis of cGMP, which in turn leads to increased levels of cGMP and smooth muscle relaxation. It also inhibits cAMP phosphodiesterase and adenosine A1 receptor, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide are diverse and depend on the specific enzyme or receptor that is inhibited. For example, the inhibition of PDE5 leads to vasodilation and increased blood flow, which is beneficial for the treatment of erectile dysfunction and pulmonary arterial hypertension. The inhibition of cAMP phosphodiesterase and adenosine A1 receptor leads to anti-inflammatory and antitumor effects, which may be useful for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide in lab experiments include its high potency and selectivity for various enzymes and receptors, as well as its diverse biochemical and physiological effects. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide. One direction is to investigate its potential applications in the treatment of various diseases, such as cancer, inflammation, and cardiovascular disorders. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and receptors. Additionally, further studies are needed to assess its potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves the reaction of 3-pyridinecarboxylic acid, 2-aminothiazole, and piperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography or recrystallization to obtain a white solid with a high yield.
Applications De Recherche Scientifique
3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), cyclic adenosine monophosphate (cAMP) phosphodiesterase, and adenosine A1 receptor. It has also been shown to have antitumor, anti-inflammatory, and antimicrobial activities.
Propriétés
IUPAC Name |
3-oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c19-11-9-17(13(20)16-12-15-4-7-21-12)5-6-18(11)10-2-1-3-14-8-10/h1-4,7-8H,5-6,9H2,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMPDASSMSMJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC2=NC=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

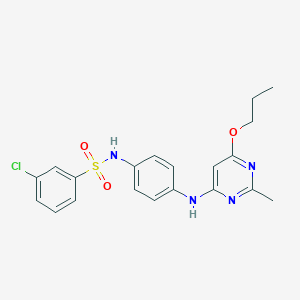
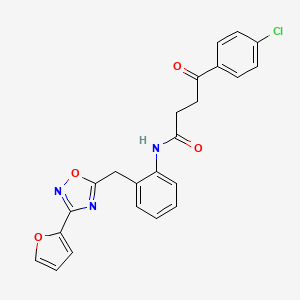
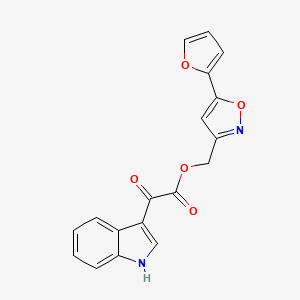
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700156.png)
![1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2700157.png)

![1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2700161.png)
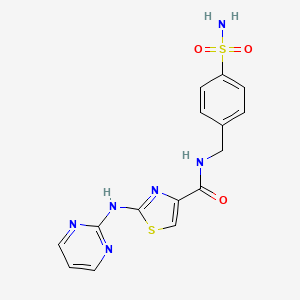
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700169.png)

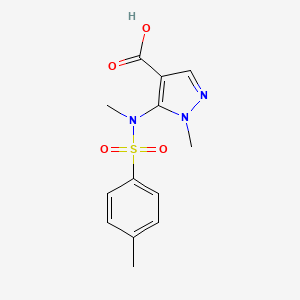
![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2700172.png)

